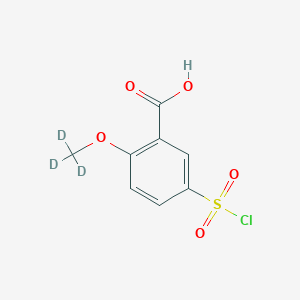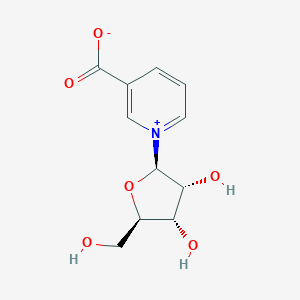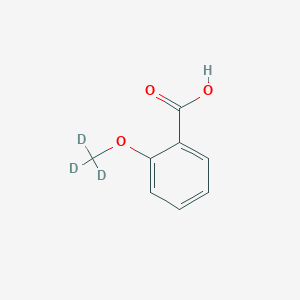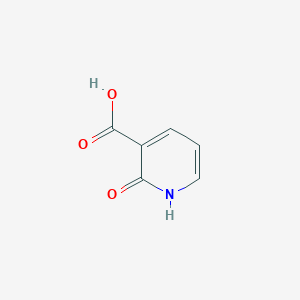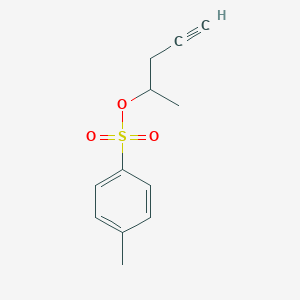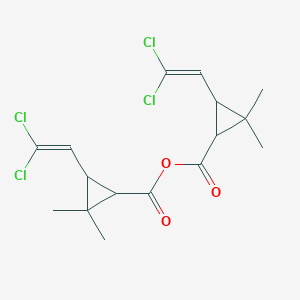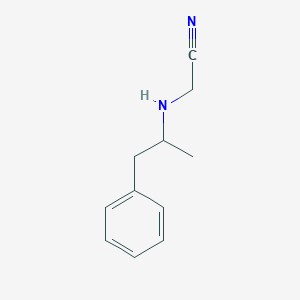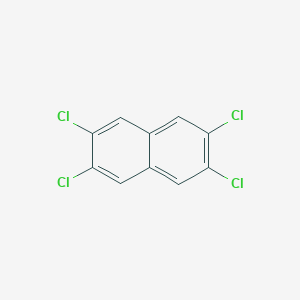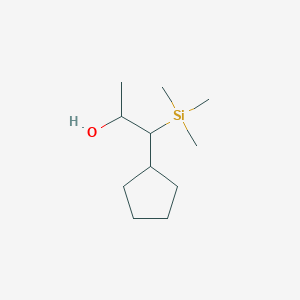
1-Cyclopentyl-1-trimethylsilylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-1-trimethylsilylpropan-2-ol, also known as CPTP, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a chiral alcohol that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It has been shown to enhance the enantioselectivity of certain reactions, making it a useful tool in organic chemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in living organisms. However, studies have shown that it is relatively non-toxic and has low levels of toxicity in various cell lines. Further research is needed to fully understand the effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopentyl-1-trimethylsilylpropan-2-ol has several advantages as a chiral building block in organic chemistry. It is relatively easy to synthesize and has high levels of enantioselectivity. However, 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-Cyclopentyl-1-trimethylsilylpropan-2-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in the synthesis of new pharmaceuticals and biologically active molecules. Further research is also needed to fully understand the biochemical and physiological effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in living organisms.
Métodos De Síntesis
1-Cyclopentyl-1-trimethylsilylpropan-2-ol can be synthesized using various methods, including the asymmetric synthesis method, which involves the use of chiral auxiliaries. Another method involves the use of Grignard reagents, which react with trimethylsilyl chloride to form 1-Cyclopentyl-1-trimethylsilylpropan-2-ol. The synthesis of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-1-trimethylsilylpropan-2-ol has been used in various scientific research studies due to its unique properties. It has been used as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. 1-Cyclopentyl-1-trimethylsilylpropan-2-ol has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and other chemical reactions.
Propiedades
Número CAS |
157724-04-4 |
|---|---|
Nombre del producto |
1-Cyclopentyl-1-trimethylsilylpropan-2-ol |
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
1-cyclopentyl-1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C11H24OSi/c1-9(12)11(13(2,3)4)10-7-5-6-8-10/h9-12H,5-8H2,1-4H3 |
Clave InChI |
TZPHPAOUFQSCQV-UHFFFAOYSA-N |
SMILES |
CC(C(C1CCCC1)[Si](C)(C)C)O |
SMILES canónico |
CC(C(C1CCCC1)[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



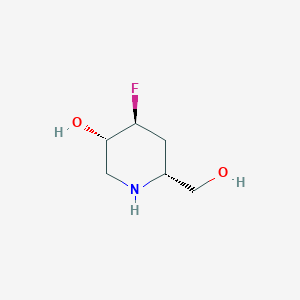
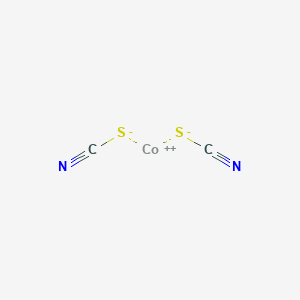
![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
